molecular formula C7H5BrCl2O B14092556 3-Bromo-2,4-dichloroanisole CAS No. 174913-16-7

3-Bromo-2,4-dichloroanisole

Cat. No.: B14092556
CAS No.: 174913-16-7
M. Wt: 255.92 g/mol
InChI Key: OXINPOQPENRUHL-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloroanisole is an organic compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.92 g/mol . This halogenated anisole is characterized by a benzene ring substituted with a methoxy group, two chlorine atoms, and a bromine atom. As a multi-halogenated aromatic building block, it is of significant interest in advanced organic synthesis and materials science research. While specific mechanistic studies on this exact compound are limited, its structure suggests its primary value as a synthetic intermediate. Researchers may utilize it in the development of more complex molecules, such as pharmaceuticals, agrochemicals, and specialty materials, leveraging its halogen sites for further cross-coupling reactions or functional group transformations . The presence of multiple halogens also makes it a compound of interest in environmental chemistry studies, particularly in research focusing on the behavior and degradation of halogenated environmental contaminants . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-dichloro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXINPOQPENRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288240
Record name 2-Bromo-1,3-dichloro-4-methoxybenzene
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Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-16-7
Record name 2-Bromo-1,3-dichloro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174913-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dichloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2,4 Dichloroanisole

Regioselective Halogenation Strategies for Anisole (B1667542) Precursors

The synthesis of 3-Bromo-2,4-dichloroanisole via direct halogenation requires careful control of regioselectivity due to the directing effects of the methoxy (B1213986) group and the existing halogen substituents. The methoxy group is an activating ortho-, para-director, while the chloro and bromo groups are deactivating but also ortho-, para-directing.

Bromination of Substituted Chloroanisoles

A logical approach is the bromination of 2,4-dichloroanisole (B165449). nih.gov In this precursor, the methoxy group strongly activates the ring for electrophilic aromatic substitution. The primary positions for substitution are ortho and para to the methoxy group. However, positions 2 and 4 are already occupied by chlorine atoms. The remaining open positions are 3, 5, and 6. Position 6 is ortho to the methoxy group but is sterically hindered by the adjacent chlorine at position 2. Positions 3 and 5 are meta to the activating methoxy group, making direct substitution less favorable.

To achieve bromination at the C-3 position, specific reaction conditions are necessary to overcome the inherent directing effects. The use of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) with elemental bromine can polarize the bromine molecule, creating a stronger electrophile required for substitution on the deactivated ring. The choice of solvent and temperature is also critical in controlling the selectivity of the reaction.

Starting MaterialBrominating AgentCatalyst/ConditionsPotential ProductReference
2,4-DichloroanisoleBr₂FeBr₃, non-polar solventThis compound wku.edu
2,4-DichloroanisoleN-Bromosuccinimide (NBS)Acid catalyst, HFIPThis compound organic-chemistry.org

Chlorination of Substituted Bromoanisoles

An alternative regioselective strategy involves the chlorination of a bromoanisole precursor. A suitable starting material would be 3-bromo-2-chloroanisole or 3-bromo-4-chloroanisole.

Chlorination of 3-Bromo-2-chloroanisole: The methoxy group at C-1 directs incoming electrophiles to the C-4 and C-6 positions. The bromine at C-3 and chlorine at C-2 also exert directing effects. The C-4 position is para to the methoxy group and ortho to the bromine, making it a highly favorable site for chlorination.

Chlorination of 3-Bromo-4-chloroanisole: Here, the methoxy group directs to the C-2 and C-6 positions. The C-2 position is ortho to the methoxy group and ortho to the chlorine at C-4, rendering it electronically favorable for substitution.

Traditional chlorination methods often employ chlorine gas with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). mdpi.com These conditions generate a potent electrophile capable of reacting with the substituted anisole ring.

Starting MaterialChlorinating AgentCatalyst/ConditionsTarget ProductReference
3-Bromo-2-chloroanisoleCl₂FeCl₃This compound mdpi.com
3-Bromo-4-chloroanisoleN-Chlorosuccinimide (NCS)HFIP solventThis compound organic-chemistry.org

Sequential Halogenation Approaches

A sequential halogenation of anisole itself can be devised, although controlling the regiochemistry at each step presents a significant challenge. A plausible route involves the initial dichlorination of anisole to form 2,4-dichloroanisole, followed by a selective bromination.

The dichlorination of anisole typically yields a mixture of isomers, with 2,4-dichloroanisole and 2,6-dichloroanisole (B52528) being common products. Separation of the desired 2,4-dichloro isomer is a necessary intermediate step. Subsequently, this intermediate can be brominated as described in section 2.1.1. Modern halogenation techniques using N-halosuccinimides in unique solvents like hexafluoroisopropanol (HFIP) have been shown to enhance regioselectivity and proceed under mild conditions, offering a more controlled approach to such sequential transformations. organic-chemistry.org

Multi-step Synthetic Routes to this compound

Multi-step syntheses offer greater control by building the molecule from a precursor that already contains the desired substitution pattern, thereby avoiding issues of regioselectivity in halogenation steps.

Aryl Ether Formation from Phenolic Precursors

One of the most direct multi-step routes is the methylation of 3-bromo-2,4-dichlorophenol. aobchem.comchemsrc.com This method leverages the well-established Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then reacts with a methylating agent, like dimethyl sulfate (B86663) or methyl iodide, in an Sₙ2 reaction to form the target anisole. guidechem.com This approach is highly efficient as the carbon-oxygen ether bond formation is typically high-yielding and avoids the complexities of electrophilic aromatic substitution on a pre-existing anisole ring. nih.govacs.org

Phenolic PrecursorBaseMethylating AgentReaction TypeReference
3-Bromo-2,4-dichlorophenolNaOH(CH₃)₂SO₄Williamson Ether Synthesis guidechem.com
3-Bromo-2,4-dichlorophenolK₂CO₃CH₃IWilliamson Ether Synthesis nih.gov

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) provides an alternative synthetic strategy, often starting from a more readily available precursor. fiveable.meimperial.ac.uk A viable pathway could begin with a substituted aniline (B41778), such as 3-bromo-2-chloroaniline (B183718). chemicalbook.com

A representative FGI sequence is as follows:

Chlorination: Selective chlorination of 3-bromo-2-chloroaniline at the C-4 position to yield 3-bromo-2,4-dichloroaniline.

Diazotization: The resulting aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to convert the amino group into a diazonium salt.

Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group, yielding 3-bromo-2,4-dichlorophenol.

Methylation: The final step is the methylation of the phenol (B47542), as described in section 2.2.1, to afford this compound.

This route compartmentalizes the introduction of each functional group, offering precise control over the final molecular architecture.

Optimization of Reaction Conditions in this compound Synthesis

Optimizing the synthesis of this compound requires a systematic evaluation of catalysts, solvents, and physical parameters like temperature and pressure. The goal is to maximize the conversion of the starting material and the selectivity towards the desired product while minimizing reaction times and the formation of byproducts. scielo.br

The halogenation of electron-deficient aromatic compounds such as 2,4-dichloroanisole often requires a catalyst to activate the halogenating agent. While traditional Lewis acids like FeCl₃ can be used, they often necessitate harsh reaction conditions. chemrxiv.org Modern catalysis has shifted towards developing milder and more selective systems.

Recent research has explored the use of carborane-based Lewis bases as highly effective catalysts for the bromination of 2,4-dichloroanisole using N-Bromosuccinimide (NBS) as the bromine source. chemrxiv.org These catalysts activate the halogenating reagent by forming a halonium complex. chemrxiv.org A systematic study demonstrated that tuning the electronic properties of the carborane scaffold is crucial for maximizing catalytic performance. For instance, an m-carborane (B99378) catalyst with a methylthio (SMe) group at the C1 vertex (Cat A) showed significantly enhanced activity compared to other catalysts like Trip-SMe for this specific transformation. chemrxiv.org The reaction often employs a co-catalyst, such as AgSbF₆, at room temperature. chemrxiv.org

Other advanced catalytic systems developed for the halogenation of deactivated arenes include AuCl₃ with N-halosuccinimides (NXS) and nitrobenzenesulfonic acid (NBSA) in conjunction with hexafluoro-2-propanol (HFIP) solvent. chemrxiv.org

Table 1: Comparison of Catalyst Performance in the Bromination of 2,4-dichloroanisole
CatalystHalogenating AgentCo-CatalystYield of this compoundReference
Trip-SMeNBSAgSbF₆Ineffective chemrxiv.org
Cat A (m-carborane-SMe)NBSAgSbF₆60% chemrxiv.org

For the synthesis of this compound, the regioselectivity is determined by the directing effects of the existing methoxy and chloro substituents. The solvent can modulate these effects. For example, polar aprotic solvents like acetonitrile (B52724) have been shown to provide a good balance between reaction conversion and selectivity in other complex syntheses. scielo.br In contrast, specialized solvents like hexafluoro-2-propanol (HFIP) have been used in certain catalytic systems to promote the halogenation of deactivated arenes. chemrxiv.org The optimal solvent is one that facilitates the desired reaction pathway leading to this compound while suppressing the formation of other isomers.

Table 2: Illustrative Influence of Solvent Polarity on Isomer Distribution
Solvent TypePotential Effect on RegioselectivityExample Solvents
Non-polarMay favor kinetically controlled products.Toluene, Hexane
Polar AproticCan enhance reaction rates and may alter substrate solvation, influencing isomer ratios.Acetonitrile, DMF
Polar Protic / Highly FluorinatedCan stabilize charged intermediates and are sometimes essential for specific catalytic cycles.Methanol, HFIP chemrxiv.org

Temperature is a fundamental parameter that governs reaction kinetics, typically described by the Arrhenius equation. For the synthesis of this compound, increasing the temperature generally accelerates the reaction rate. However, this can be a double-edged sword; excessive heat can lead to a decrease in selectivity and the formation of undesirable byproducts, including other brominated isomers or decomposition products. scielo.br Some reactions exhibit a negative temperature dependence, although this is less common for aromatic halogenations. epa.gov Therefore, the reaction temperature must be carefully controlled to find an optimal balance between a reasonable reaction time and high selectivity for the desired product.

The influence of pressure on liquid-phase reactions, such as the synthesis of this compound, is generally minimal unless gaseous reactants are involved or the reaction is performed under supercritical conditions. For most bench-scale syntheses conducted at or near atmospheric pressure, variations in pressure are not considered a significant factor affecting the reaction kinetics or outcome. epa.govenergyfrontier.us

Advanced Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, a crude reaction mixture is obtained which contains the desired product, unreacted starting materials, catalyst residues, and potentially isomeric byproducts. Rigorous purification is essential to isolate this compound with high purity.

The separation of positional isomers, such as this compound from other bromodichlorobenzene isomers, presents a significant purification challenge due to their similar physical properties. chromforum.org Gas Chromatography (GC) is a powerful analytical and preparative technique for resolving such mixtures. The choice of the GC column's stationary phase is critical for achieving separation. chromforum.org

Different columns provide varying separation mechanisms. For instance, wax-based columns separate based on polarity, while polysiloxane-based columns separate primarily by boiling point. For closely related isomers, these mechanisms may be insufficient. chromforum.org In such difficult cases, specialized columns, such as those containing cyclodextrin, may be required. Cyclodextrin-based stationary phases can separate isomers based on differences in their physical size and shape, offering a higher degree of resolution. chromforum.org

Table 3: GC Columns Attempted for Separation of Bromodichlorobenzene Isomers chromforum.org
Column TypeStationary Phase PrincipleReported Efficacy for Isomer Separation
DB-17, DB-1701(50%-Phenyl)-methylpolysiloxaneAttempted
DB-WAx, CP-WaxPolyethylene glycol (Wax)Attempted, but separation was not achieved in some cases.
CP-SIL5CBPolysiloxaneAchieved separation on GC-MS with low concentration samples.
Cyclodextrin ColumnPhysical size and shape exclusionSuggested as a potential solution for difficult separations.

For bulk purification, traditional techniques such as distillation and crystallization are employed. Distillation under reduced pressure (vacuum distillation) is particularly suitable for purifying thermally sensitive, high-boiling-point compounds like this compound. orgsyn.org Lowering the pressure reduces the boiling point, thus preventing thermal decomposition that might occur at atmospheric pressure. orgsyn.orgorgsyn.org

Crystallization is an effective method for obtaining a final product of very high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For compounds like brominated acetanilides, crystallization from 50% alcohol with the addition of decolorizing carbon has been used to obtain a pure, colorless product. orgsyn.org The final solid product is then isolated by filtration.

Reactivity and Mechanistic Studies of 3 Bromo 2,4 Dichloroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions on 3-Bromo-2,4-dichloroanisole

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The presence of three halogen substituents (two chlorine, one bromine) on the anisole (B1667542) ring significantly activates it towards nucleophilic attack compared to unsubstituted anisole.

In this compound, a nucleophile can potentially attack the carbon atoms bearing the halogen substituents at positions C-2, C-3, or C-4. The rate of an SNAr reaction is accelerated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com All three halogens exert a strong electron-withdrawing inductive effect (-I), thereby activating the ring for nucleophilic attack.

The relative reactivity of the different halogenated positions depends on two main factors:

Electronic Stabilization: The stability of the Meisenheimer complex is greatest when the negative charge can be delocalized onto electron-withdrawing groups, especially those at the ortho and para positions relative to the point of attack.

Attack at C-2 (ortho to OMe): A nucleophile attacking the C-2 position (displacing chloride) would form an intermediate where the negative charge is stabilized by the inductive effects of the adjacent bromine at C-3 and the chlorine at C-4.

Attack at C-4 (para to OMe): Attack at the C-4 position (displacing chloride) places the negative charge ortho to the bromine at C-3. This intermediate is well-stabilized. Studies on similar molecules like 2,4-dichloroanisole (B165449) have shown a preference for substitution at the 4-position. acs.org

Leaving Group Ability: In the rate-determining step of many SNAr reactions (the formation of the Meisenheimer complex), the carbon-halogen bond is not yet broken, so leaving group ability (I > Br > Cl > F) is less important than in SN1 or SN2 reactions. masterorganicchemistry.com However, in cases where the breakdown of the intermediate to products is significant, or in related mechanisms like cation radical-accelerated SNAr (CRA-SNAr), the leaving group can play a role. acs.org In a direct comparison on the same ring, the C-Br bond is weaker than the C-Cl bond, which could favor bromide displacement under certain conditions. For instance, in the reaction of 1-bromo-4-chlorobenzene, selective substitution of the chloride has been observed, indicating that electronic factors can override leaving group ability. acs.org

Given the electronic environment of this compound, competition between the displacement of chloride at C-4 and chloride at C-2 is expected, with potential for bromide displacement at C-3 under specific reaction conditions.

Stereoelectronic effects, which describe the influence of orbital alignment and electronic distribution on reactivity, are critical in understanding SNAr pathways.

Halogen Substituents (Br, Cl): The dominant effect of halogens in SNAr is their strong inductive electron withdrawal (-I effect), which stabilizes the anionic Meisenheimer intermediate. This effect is crucial for the reaction to proceed. Their weak resonance-donating effect (+R effect) is generally considered insignificant in this context.

Methoxy (B1213986) Substituent (OMe): The methoxy group has a dual electronic nature. It is electron-withdrawing by induction (-I effect) but strongly electron-donating by resonance (+R effect). colorado.edu In nucleophilic aromatic substitution, the +R effect is destabilizing because it donates electron density to an already electron-rich anionic intermediate. This destabilization is most pronounced when the nucleophilic attack occurs at the positions ortho or para to the methoxy group (C-2 and C-4). This opposition between the inductive and resonance effects means the methoxy group is a net deactivator for SNAr reactions at the ortho/para positions compared to a simple hydrogen, but less deactivating than a nitro group.

Therefore, the reaction pathway is a result of a fine balance: the halogens strongly activate the ring for attack, while the methoxy group modulates this reactivity, slightly disfavoring attack at the C-2 and C-4 positions through its resonance effect.

An alternative mechanism for nucleophilic substitution on aryl halides involves the formation of a highly reactive aryne (or benzyne) intermediate. govtpgcdatia.ac.in This pathway occurs under forcing conditions with very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). tcichemicals.com The mechanism is a two-step elimination-addition process.

For this compound, aryne formation is theoretically possible due to the presence of protons at C-5 and C-6. The process would involve:

Deprotonation: A strong base could abstract a proton from either C-5 or C-6.

Elimination: The resulting carbanion would then eliminate the adjacent halide to form a triple bond within the aromatic ring.

Two primary aryne intermediates could be envisioned:

4-Bromo-5-chloro-2-methoxybenzyne: Formed by deprotonation at C-6 and subsequent elimination of the chloride at C-2.

2-Bromo-5-chloro-3-methoxybenzyne: Formed by deprotonation at C-5 and elimination of the chloride at C-4. Elimination of the bromide at C-3 is also a possibility.

A key feature of the aryne mechanism is that the incoming nucleophile can add to either end of the aryne triple bond, often leading to a mixture of products, including isomers where the nucleophile is not at the same position as the original leaving group (cine substitution). govtpgcdatia.ac.in For this compound, while plausible with exceptionally strong bases, this pathway is less common than the standard SNAr mechanism, which is favored by the presence of multiple electron-withdrawing halogens.

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) involves an attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring, proceeding through a positively charged carbocation intermediate (an arenium ion or sigma complex). libretexts.org The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring.

The aromatic ring of this compound has two available positions for substitution: C-5 and C-6. The directing effects of the existing four substituents collectively determine which of these positions is more favorable for electrophilic attack. The methoxy group is a strongly activating substituent, while the halogen atoms are deactivating substituents. libretexts.org In polysubstituted benzenes, the most powerful activating group generally controls the position of further substitution. msu.edu

The methoxy group is a powerful ortho-, para-director. The para position is blocked by a chlorine atom (C-4), and one ortho position is blocked by another chlorine atom (C-2). This leaves the C-6 position as the primary site directed by the methoxy group. The bromine at C-3 also acts as a para-director, further reinforcing substitution at the C-6 position. Therefore, electrophilic substitution on this compound is expected to be highly regioselective, yielding predominantly the C-6 substituted product.

Methoxy Group (-OCH₃) at C-1: As a strong activating group with a dominant +R (resonance) effect, it strongly directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions. Since C-2 and C-4 are occupied, its directing influence is focused on C-6 .

Chlorine (-Cl) at C-2: As a deactivating ortho-, para-director, it directs toward C-3 (occupied), C-1 (occupied), and C-5 .

Bromine (-Br) at C-3: As a deactivating ortho-, para-director, it directs toward C-2 (occupied), C-4 (occupied), and C-6 .

Chlorine (-Cl) at C-4: As a deactivating ortho-, para-director, it directs toward C-3 (occupied), C-5, and C-1 (occupied).

The combined effects are summarized in the table below.

Substituent (Position)TypeDirecting EffectFavored Open Position(s)
-OCH₃ (C-1)Strongly Activating, o,p-DirectorDirects to C-2, C-4, C-6 C-6
-Cl (C-2)Deactivating, o,p-DirectorDirects to C-1, C-3, C-5 C-5
-Br (C-3)Deactivating, o,p-DirectorDirects to C-2, C-4, C-6 C-6
-Cl (C-4)Deactivating, o,p-DirectorDirects to C-3, C-5 , C-1C-5

The stability of the arenium ion intermediate confirms this prediction. Attack at C-6 allows the positive charge to be delocalized onto the oxygen atom of the methoxy group, a highly stabilizing resonance structure that is not possible for attack at C-5. colorado.edu

Organometallic Cross-Coupling Reactions Involving this compound

The presence of multiple halogen atoms (one bromine, two chlorines) on the anisole ring allows for selective functionalization through organometallic cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is a key factor in these transformations, with the C-Br bond being significantly more reactive than the C-Cl bonds in typical palladium-catalyzed systems. The general order of reactivity for halides is R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. wikipedia.orgmdpi.com For a substrate such as this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the more reactive C-Br bond, leaving the two C-Cl bonds intact. wikipedia.org This selective coupling allows for the synthesis of 3-aryl-2,4-dichloroanisole derivatives.

The reaction mechanism involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which can improve catalytic activity, especially for less reactive chlorides. nih.govnih.gov However, for activating the C-Br bond, standard catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand are often effective. researchgate.net

Below is a table of representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which are applicable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Parameter Condition Source(s)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts libretexts.org, nih.gov
Ligand XPhos, PPh₃, CataCXium A, dppf nih.gov, nih.gov, uzh.ch
Boron Reagent Arylboronic acid, Arylboronic ester nih.gov
Base K₃PO₄, Cs₂CO₃, K₂CO₃ nih.gov, nih.gov
Solvent Dioxane/H₂O, 2-MeTHF, Toluene nih.gov, nih.gov

| Temperature | 60-100 °C | nih.gov, nih.gov |

Sonogashira Coupling at the Brominated Position

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base, such as triethylamine (B128534) or pyrrolidine. wikipedia.orgorganic-chemistry.orgmdpi.com

Given the higher reactivity of the C-Br bond compared to the C-Cl bonds, this compound can be selectively alkynylated at the C-3 position. wikipedia.orglibretexts.org This selectivity allows for the synthesis of 3-alkynyl-2,4-dichloroanisole derivatives, which are valuable intermediates for more complex molecules, including natural products and organic materials. wikipedia.orgnih.govmdpi.com The standard Sonogashira conditions are generally mild and tolerant of a wide range of functional groups. wikipedia.org

The catalytic cycle involves the palladium-catalyzed activation of the aryl halide and a copper-mediated reaction with the terminal alkyne. wikipedia.org While copper-free Sonogashira protocols exist, the co-catalyzed system remains widely used. libretexts.org The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields. scirp.org

Table 2: Representative Conditions for Sonogashira Coupling at an Aryl Bromide Position

Parameter Condition Source(s)
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(CF₃COO)₂/PPh₃ libretexts.org, sioc-journal.cn, scirp.org
Copper Co-catalyst Copper(I) iodide (CuI) wikipedia.org, sioc-journal.cn, scirp.org
Alkyne Terminal Alkyl or Aryl Alkyne sioc-journal.cn
Base Triethylamine (Et₃N), Pyrrolidine wikipedia.org, libretexts.org
Solvent DMF, Toluene, NMP wikipedia.org, sioc-journal.cn, mdpi.com

| Temperature | Room Temperature to 100 °C | wikipedia.org, scirp.org |

Negishi and Stille Coupling Applications with this compound

The Negishi and Stille reactions provide alternative methods for C-C bond formation, expanding the range of accessible structures from this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For this compound, coupling with an arylzinc or alkylzinc reagent would occur selectively at the C-Br position to yield the corresponding 3-substituted-2,4-dichloroanisole. Palladium catalysts are generally preferred for their high functional group tolerance. wikipedia.org Recent advancements have focused on developing highly active palladacycle precatalysts that enable these couplings under mild conditions. sci-hub.se

The Stille reaction utilizes an organotin (stannane) reagent to couple with an organic halide or pseudohalide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and a wide variety are commercially available. wikipedia.org The reaction tolerates a broad range of functional groups. As with other palladium-catalyzed couplings, the reaction of this compound with an organostannane (e.g., an aryltrialkylstannane) would selectively functionalize the C-3 position. wikipedia.org The addition of Cu(I) salts can accelerate the reaction rate. harvard.edu

Table 3: General Features of Negishi and Stille Couplings for Aryl Bromides

Reaction Organometallic Reagent Catalyst System Key Advantages Source(s)
Negishi Organozinc (R-ZnX) Pd or Ni (e.g., Pd(P(t-Bu)₃)₂) High reactivity, broad scope (sp³, sp², sp) wikipedia.org, organic-chemistry.org

| Stille | Organostannane (R-SnR'₃) | Pd (e.g., Pd(PPh₃)₄) | High functional group tolerance, stable reagents | wikipedia.org, organic-chemistry.org |

Catalyst Ligand Design and Optimization for Specific Reactivity

The success of cross-coupling reactions with polyhalogenated substrates like this compound hinges on the design and selection of appropriate catalyst ligands. uzh.chnih.gov The ligand's primary roles are to stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, reductive elimination), and control selectivity. rsc.org

For substrates with multiple potential reaction sites, such as the C-Br and C-Cl bonds in this compound, the ligand can enhance the inherent reactivity difference. Bulky and electron-rich monophosphine ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) like IPr are particularly effective. nih.govnih.govnih.gov These ligands promote the oxidative addition step, which is often rate-limiting, and can enable reactions at lower temperatures and catalyst loadings. sci-hub.se

Ligand screening is a common strategy to optimize a specific transformation. nih.gov For example, studies on dichloropyridines have shown that the choice between different NHC ligands can invert the site-selectivity of a coupling reaction. nih.gov Similarly, investigating various phosphine ligands, from simple PPh₃ to more complex biarylphosphines, can significantly impact yield and selectivity in the amination of halo-aminopyridines. nih.gov By tuning the steric and electronic properties of the ligand, a catalyst system can be tailored to activate the C-Br bond preferentially while leaving the more robust C-Cl bonds untouched. uzh.ch

Reductive Dehalogenation Processes of this compound

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. For polyhalogenated aromatic compounds, this can be a competing side reaction during cross-coupling or a desired transformation in its own right. The general ease of reductive hydrodehalogenation follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F. acs.org

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a common method for reductive dehalogenation. The reaction typically involves hydrogen gas (H₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C). youtube.comlibretexts.org The mechanism occurs on the surface of the metal catalyst. youtube.com

The process begins with the adsorption of both the hydrogen molecules and the substrate, this compound, onto the catalyst surface. libretexts.org On the surface, the H-H bond of molecular hydrogen is cleaved, forming reactive metal-hydride species. youtube.com Simultaneously, the substrate interacts with the surface, weakening the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bonds. A hydrogen atom is then transferred from the metal surface to the carbon atom, cleaving the C-Br bond and forming a C-H bond. youtube.com The resulting dehalogenated product then desorbs from the surface, allowing the catalyst to facilitate further reactions. youtube.com

Due to the significant difference in reactivity between the C-Br and C-Cl bonds, catalytic hydrogenation can be performed selectively. Under controlled conditions (e.g., temperature, pressure, reaction time), it is possible to achieve selective debromination to yield 2,4-dichloroanisole. More forcing conditions would be required to cleave the stronger C-Cl bonds. acs.orgdatapdf.com

Dissolving Metal Reductions

Dissolving metal reductions, such as the Birch reduction, are powerful methods for the reduction of aromatic rings. wikipedia.orgchemistryscore.commasterorganicchemistry.com This reaction typically employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol. wikipedia.orgmasterorganicchemistry.com While specific studies on the Birch reduction of this compound are not extensively documented, the reactivity can be inferred from the behavior of related haloanisoles and the general principles of the reaction.

The mechanism involves the formation of a radical anion upon the addition of a solvated electron to the aromatic ring. organic-chemistry.org For substituted benzenes, the position of the initial electron attack and subsequent protonation is influenced by the electronic nature of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which generally directs the reduction to occur at the 2,5-positions relative to it, yielding a 1,4-cyclohexadiene (B1204751) derivative. organic-chemistry.org

In the case of this compound, two primary pathways can be considered: reduction of the aromatic ring and reductive cleavage of the carbon-halogen bonds. The C-Br bond is generally weaker than the C-Cl bond and thus more susceptible to cleavage. Therefore, it is plausible that initial debromination could occur, followed by dechlorination or ring reduction.

Studies on related bromochloroanisoles have shown that hydrodehalogenation can occur stepwise, with the bromine atom being removed preferentially over chlorine. researchgate.net For instance, the hydrogen-transfer hydrodehalogenation of various bromochloroanisoles in the presence of a palladium catalyst and a hydrogen source resulted in the exclusive formation of the corresponding chloroanisoles, indicating selective C-Br bond cleavage. researchgate.net

A plausible reaction sequence for the dissolving metal reduction of this compound would likely involve initial reductive debromination to yield 2,4-dichloroanisole. Subsequent reduction of 2,4-dichloroanisole could then proceed via dechlorination or Birch reduction of the ring. Given the presence of the electron-donating methoxy group, the Birch reduction would likely yield a substituted cyclohexadiene.

Photoreductive Dehalogenation Pathways

Photoreductive dehalogenation offers an alternative method for the removal of halogen atoms from aromatic rings, often under milder conditions than dissolving metal reductions. This process typically involves the irradiation of the substrate in the presence of a photosensitizer or a photocatalyst and a hydrogen donor.

The photocatalytic dehalogenation of haloarenes, including bromo- and chloroanisoles, has been successfully demonstrated using various catalytic systems. For example, deazaflavin derivatives have been shown to be potent photocatalysts for the dehalogenation of 4-bromoanisole (B123540) and 4-chloroanisole (B146269) upon irradiation with visible light (λ = 400 nm) in the presence of a sacrificial electron donor like diisopropylethylamine (DIPEA). nih.gov

The general mechanism involves the excitation of the photocatalyst, which then transfers an electron to the haloarene substrate to form a radical anion. This radical anion can then fragment, cleaving the carbon-halogen bond to produce an aryl radical and a halide ion. The aryl radical subsequently abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product.

Given the relative bond strengths (C-Br < C-Cl), it is expected that the photoreductive dehalogenation of this compound would proceed with initial cleavage of the C-Br bond. Subsequent irradiation could then lead to the cleavage of the C-Cl bonds.

The following table summarizes the photocatalytic dehalogenation of related haloanisoles, providing an indication of the expected reactivity for this compound under similar conditions.

Photocatalytic Dehalogenation of Haloanisoles nih.gov
SubstrateCatalystSolventElectron DonorIrradiation Wavelength (nm)Reaction Time (h)ProductYield (%)
4-Bromoanisoledeazaflavin 10aAcetonitrile (B52724)DIPEA40024Anisole98
4-Chloroanisoledeazaflavin 10aAcetonitrileDIPEA40024Anisole82

Radical Reactions Involving this compound

This compound can participate in radical reactions, particularly those involving the substitution of hydrogen atoms on the aromatic ring. A key example of such a reaction is free radical halogenation.

While direct studies on the radical reactions of this compound are limited, the behavior of the closely related compound, 2,4-dichloroanisole, provides significant insights. The free radical bromination of 2,4-dichloroanisole can be achieved using N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator.

Research has shown that the bromination of 2,4-dichloroanisole with NBS can be effectively catalyzed by a carborane-based Lewis acid catalyst in conjunction with a silver salt co-catalyst at room temperature. chemrxiv.org This reaction leads to the formation of this compound. The reaction proceeds via a radical mechanism, where a bromine radical is generated and subsequently attacks the aromatic ring.

The regioselectivity of the bromination is directed by the existing substituents on the ring. The methoxy group is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. In the case of 2,4-dichloroanisole, the positions ortho and para to the methoxy group are either occupied by chlorine atoms or are sterically hindered. The position meta to the methoxy group (position 3) is less sterically hindered and is activated by the para-chlorine atom, making it a favorable site for radical attack.

The table below outlines the conditions for the radical bromination of 2,4-dichloroanisole.

Radical Bromination of 2,4-Dichloroanisole chemrxiv.org
SubstrateReagentCatalystCo-catalystSolventTemperatureProductYield (%)
2,4-DichloroanisoleN-Bromosuccinimide (NBS)m-carborane-SMeAgSbF₆Not specifiedRoom TemperatureThis compound60

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2,4 Dichloroanisole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromo-2,4-dichloroanisole, a full suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, would be employed for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

Aromatic Region: The benzene (B151609) ring has two remaining protons. Due to their different electronic environments influenced by the surrounding halogen and methoxy substituents, they are expected to be non-equivalent, each giving rise to a distinct signal. The proton at the C5 position (H-5) would likely appear as a doublet, coupled to the proton at the C6 position (H-6). Similarly, H-6 would appear as a doublet, coupled to H-5. The chemical shifts of these protons are anticipated to be in the range of δ 7.0-7.8 ppm, influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

Methoxy Group: The three protons of the methoxy (-OCH₃) group are equivalent and are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the upfield region of the spectrum, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are predicted.

Aromatic Carbons: The six carbons of the benzene ring are all in unique chemical environments due to the substitution pattern. Their chemical shifts would be spread over the aromatic region of the spectrum (approximately δ 110-160 ppm). The carbons directly bonded to the electronegative halogens (C-2, C-3, C-4) and the oxygen of the methoxy group (C-1) would be significantly deshielded and appear at lower fields.

Methoxy Carbon: The carbon of the methoxy group is expected to resonate in the upfield region, typically around δ 55-65 ppm.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR) Coupling Constant (J, Hz)
H-5~7.3-d~8.5
H-6~7.6-d~8.5
-OCH₃~3.9~60s-
C-1-~155--
C-2-~125--
C-3-~118--
C-4-~130--
C-5-~115--
C-6-~133--

Note: The chemical shift values are estimates based on analogous compounds and established substituent effects. Actual experimental values may vary.

To definitively establish the connectivity within the this compound molecule, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the signals of the aromatic protons H-5 and H-6, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would be used to unambiguously assign the carbon signals for the protonated carbons. For instance, the signal for H-5 in the ¹H spectrum would show a correlation to the C-5 signal in the ¹³C spectrum, and H-6 would correlate to C-6. The methoxy protons would correlate with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for identifying quaternary carbons and piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

The methoxy protons (-OCH₃) showing correlations to the C-1 carbon.

H-5 showing correlations to C-1, C-3, and C-4.

H-6 showing correlations to C-2 and C-4.

These 2D NMR experiments, when analyzed together, would provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of this compound.

For some substituted anisoles, rotation around the aryl-OCH₃ bond can be restricted, leading to conformational isomers. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes. By recording NMR spectra at different temperatures, one can observe changes in the spectra, such as the broadening or sharpening of signals, or the coalescence of two signals into one. This provides information on the energy barriers of rotation and the relative populations of different conformers. While significant rotational hindrance is not strongly anticipated for this compound at room temperature, VT-NMR could definitively confirm the conformational preferences and rotational dynamics around the C1-O bond.

Mass Spectrometric Elucidation of Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its elemental composition and structure.

High-resolution mass spectrometry (HRMS) is critical for determining the precise mass of the molecular ion, which allows for the calculation of its elemental formula. For this compound (C₇H₅BrCl₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes (⁷⁹Br, ³⁵Cl). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms would produce a complex and highly characteristic isotopic cluster for the molecular ion peak, which would be a key identifying feature.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides detailed structural information.

Predicted Fragmentation Pathways for this compound:

The fragmentation of the molecular ion [M]⁺ of this compound would likely proceed through several key pathways:

Loss of a Methyl Radical: A common fragmentation for anisoles is the loss of a methyl radical (•CH₃) from the methoxy group to form a stable phenoxy cation. [M]⁺ → [M - CH₃]⁺ + •CH₃

Loss of Formaldehyde (B43269): Another characteristic fragmentation is the loss of a neutral formaldehyde molecule (CH₂O). [M]⁺ → [M - CH₂O]⁺• + CH₂O

Loss of Halogens: Sequential loss of bromine and/or chlorine radicals or neutral halogen molecules can also be expected.

Loss of Carbon Monoxide: The resulting phenoxy-type ions can further fragment by losing carbon monoxide (CO).

Predicted Key Fragments in the MS/MS Spectrum:

Precursor Ion (m/z) Predicted Product Ion (m/z) Neutral Loss
[C₇H₅⁷⁹Br³⁵Cl₂O]⁺[C₆H₂⁷⁹Br³⁵Cl₂O]⁺•CH₃
[C₇H₅⁷⁹Br³⁵Cl₂O]⁺[C₆H₅⁷⁹Br³⁵Cl₂]⁺•CH₂O
[C₆H₂⁷⁹Br³⁵Cl₂O]⁺[C₅H₂⁷⁹Br³⁵Cl₂]⁺CO
[C₇H₅⁷⁹Br³⁵Cl₂O]⁺[C₇H₅³⁵Cl₂O]⁺•Br
[C₇H₅⁷⁹Br³⁵Cl₂O]⁺[C₇H₅⁷⁹Br³⁵Cl]⁺•Cl

Single Crystal X-ray Diffraction Studies of this compound and Its Cocrystals/Derivatives

The molecular conformation of this compound is primarily determined by the orientation of the methoxy group relative to the benzene ring and the steric and electronic effects of the halogen substituents. In analogous structures of halogenated anisoles, the methoxy group typically lies nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the ortho-chloro substituent in this compound may induce a slight out-of-plane torsion of the methoxy group.

Crystal packing in halogenated aromatic compounds is governed by a delicate balance of intermolecular forces. In the absence of strong hydrogen bond donors, the packing is often dense and influenced by van der Waals forces and specific halogen interactions. For instance, the crystal structure of 4-bromo-2,3,5-trichloroanisole, a related compound, would provide valuable information on how these molecules arrange themselves in the solid state. Typically, substituted benzenes adopt packing motifs like herringbone or layered structures to optimize intermolecular contacts.

Table 1: Representative Crystallographic Data for a Halogenated Anisole (B1667542) Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105
Z4

Note: This is a representative table based on typical values for similar compounds and does not represent actual data for this compound.

Intermolecular interactions play a crucial role in the supramolecular assembly of halogenated molecules. In the crystal lattice of this compound and its derivatives, several key interactions are anticipated:

Halogen Bonding: This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as another halogen atom, an oxygen atom, or a π-system. The presence of both bromine and chlorine atoms in this compound suggests the possibility of various halogen bonds (Br···Cl, Br···O, Cl···O, etc.), which would significantly influence the crystal packing. The strength of these interactions depends on the polarizability of the halogen and the electron-withdrawing nature of the substituents on the aromatic ring.

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π-systems are attracted to each other. In substituted benzenes, these interactions can be either face-to-face or offset. The electronic nature of the substituents (electron-donating methoxy group and electron-withdrawing halogens) will create a quadrupole moment on the aromatic ring, influencing the geometry of these stacking interactions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Aspects

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of a molecule.

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the anisole moiety and the carbon-halogen bonds.

Anisole Vibrations: The spectrum would show C-H stretching vibrations of the aromatic ring and the methyl group in the 2800-3100 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.

Conformational Sensitivity: The vibrational frequencies of certain modes, particularly those involving the methoxy group and the halogen substituents, can be sensitive to the torsional angle between the methoxy group and the aromatic ring. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to study conformational isomers.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3050-3100FTIR, Raman
Methyl C-H Stretch2850-2970FTIR, Raman
Aromatic C=C Stretch1400-1600FTIR, Raman
Asymmetric C-O-C Stretch1240-1280FTIR
Symmetric C-O-C Stretch1020-1050FTIR
C-Cl Stretch600-800FTIR, Raman
C-Br Stretch500-600FTIR, Raman

Note: These are predicted frequency ranges based on data for analogous compounds.

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a chiral center or an element of axial chirality would render its derivatives suitable for chiroptical investigation.

For instance, the synthesis of a derivative with a chiral substituent or the creation of atropisomers through restricted rotation around a single bond could lead to enantiomeric pairs. The study of such chiral derivatives would be highly valuable.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the chiral molecule. The electronic transitions of the substituted benzene ring would give rise to characteristic Cotton effects in the ECD spectrum, allowing for the determination of the stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and provides stereochemical information from the infrared region of the spectrum. VCD is particularly powerful for determining the absolute configuration of molecules in solution. The VCD spectra of chiral derivatives of this compound would show distinct positive and negative bands corresponding to the vibrational modes of the molecule, offering a detailed picture of its three-dimensional structure.

The synthesis of chiral halogen-bond donors has been a subject of recent interest. mdpi.com A chiral derivative of this compound could potentially act as a chiral building block in supramolecular chemistry and asymmetric catalysis. The combination of chiroptical spectroscopy with quantum chemical calculations would be a formidable tool for elucidating the structure-property relationships in such novel chiral systems.

Computational and Theoretical Investigations of 3 Bromo 2,4 Dichloroanisole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. springerprofessional.de It is widely employed to predict various molecular properties, including geometries, reaction energies, and spectroscopic parameters. For 3-Bromo-2,4-dichloroanisole, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals in this compound provide critical information about its electrophilic and nucleophilic sites.

The HOMO, representing the ability to donate an electron, and the LUMO, indicating the ability to accept an electron, are key to predicting how the molecule will interact with other reagents. wikipedia.org For instance, in electrophilic aromatic substitution reactions, the regions of the molecule with the highest HOMO density are the most likely sites of attack. researchgate.net Conversely, for nucleophilic attack, the areas with the largest LUMO density are the most susceptible.

A theoretical study on halogenated anisoles using DFT can determine the energies of these frontier orbitals. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

OrbitalDescriptionEnergy (eV)
HOMOHighest Occupied Molecular Orbital(Value to be determined by specific DFT calculation)
LUMOLowest Unoccupied Molecular Orbital(Value to be determined by specific DFT calculation)
HOMO-LUMO GapEnergy difference between HOMO and LUMO(Value to be calculated)

This table would be populated with data from specific DFT calculations on this compound.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways and the identification of transition states, which are the energy maxima along a reaction coordinate. researchgate.netcecam.org For this compound, this can involve modeling various reactions such as nucleophilic substitution, electrophilic aromatic substitution, or degradation pathways.

For example, a computational study on the chlorination of anisole (B1667542) challenged the traditional SEAr (arenium ion) mechanism, suggesting an alternative addition–elimination pathway is energetically favored. pnas.orgscribd.comnih.gov Similar computational investigations for this compound could reveal its preferred reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This surface provides invaluable information on reaction barriers and the feasibility of different chemical transformations.

A study on the photodechlorination of 2,4-dichloroanisole (B165449) demonstrated selective cleavage of the C-Cl bond at the ortho position relative to the methoxy (B1213986) group. researchgate.net DFT calculations were used to explain this selectivity, showing that the resulting rhenium-aryl bond was stronger in the observed isomer due to a combination of electronic and steric factors. researchgate.net

Electrostatic Potential Surface (ESP) Analysis for Understanding Reactivity Sites

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an ESP analysis would reveal the distribution of charge across the molecule. The electronegative oxygen of the methoxy group and the halogen atoms will significantly influence the ESP. The interplay between the electron-donating methoxy group and the electron-withdrawing halogens creates a complex potential landscape. For instance, a study on halogenated methyl-phenyl ethers used electrostatic potential calculations to develop quantitative structure-property relationships. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable methoxy group, MD simulations can explore its conformational landscape. These simulations provide insights into the preferred orientations of the methoxy group relative to the aromatic ring and the energetic barriers between different conformations. Understanding the conformational preferences is crucial as it can affect the molecule's reactivity and its interactions with biological systems or materials.

MD simulations have been successfully used to study the behavior of other halogenated organic molecules. For example, simulations of halogenated amyloidogenic peptides have provided insights into their aggregation and the role of halogen bonds. nih.gov Similarly, MD simulations of small halogenated organics at the air-water interface have implications for their environmental fate. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) in Halogenated Anisoles

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. wur.nl These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical properties of the molecules.

For halogenated anisoles, QSRR studies can predict various properties, such as vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.govacs.orgacs.org A study on 134 halogenated anisoles established linear relationships between these properties and structural descriptors derived from electrostatic potential calculations and HOMO energies. nih.gov This demonstrates the potential to predict the properties of this compound based on its structural features.

The development of QSRR models often involves statistical methods like multiple linear regression (MLR) and machine learning techniques such as least-squares support vector machines (LS-SVM). researchgate.net

PropertyPredicted ValueExperimental Value
Vapor Pressure (log(vp))(Value from QSRR model)(If available)
n-Octanol/Water Partition Coefficient (logKow)(Value from QSRR model)(If available)
Aqueous Solubility (-logSw,L)(Value from QSRR model)(If available)

This table would present predicted values for this compound based on established QSRR models for halogenated anisoles.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.

For instance, theoretical calculations of NMR chemical shifts can help in the assignment of signals in the experimental spectrum of this compound. Similarly, calculated IR frequencies can be compared to the experimental IR spectrum to identify and assign vibrational modes. A study on the chlorination of anisole utilized NMR spectroscopy to identify the reaction products, a process that could be supported by computational predictions. scribd.comnih.gov

Spectroscopic DataPredicted ValueExperimental Value
1H NMR Chemical Shift (ppm)(Calculated values for each proton)(From experimental spectrum)
13C NMR Chemical Shift (ppm)(Calculated values for each carbon)(From experimental spectrum)
Major IR Vibrational Frequencies (cm-1)(Calculated frequencies)(From experimental spectrum)

This table would provide a comparison between computationally predicted spectroscopic data and experimentally measured values for this compound.

Charge Distribution and Bond Critical Point Analysis (Quantum Chemical Topology)

The theoretical investigation into the electronic structure of this compound provides significant insights into its chemical behavior and reactivity. By employing methods rooted in quantum mechanics, specifically the Quantum Theory of Atoms in Molecules (QTAIM), it is possible to analyze the molecule's electron density topology. wikipedia.orgamercrystalassn.org This approach defines atoms and chemical bonds based on the gradient vector field of the electron density, allowing for a rigorous, quantitative description of charge distribution and the nature of interatomic interactions. wikipedia.org While specific computational studies exclusively focused on this compound are not prevalent in the surveyed literature, the principles derived from analyses of halogenated benzenes, anisoles, and other related aromatic compounds allow for a robust theoretical characterization. acs.orgkuleuven.beacs.org

Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to understanding its electrostatic potential, polarity, and sites susceptible to electrophilic or nucleophilic attack. In computational chemistry, atomic charges are not direct physical observables but are calculated through various partitioning schemes. While methods like Mulliken population analysis are common, they are known to be highly dependent on the basis set used in the calculation. A more physically robust and less basis-set-dependent method involves the use of Atomic Polar Tensors (APT). iaea.orgunicamp.brresearchgate.net The APT method derives charges from the derivatives of the molecular dipole moment with respect to atomic Cartesian displacements, which are related to experimentally observable infrared intensities. researchgate.netuzh.ch

For this compound, the charge distribution is primarily dictated by the electronegativity of the constituent atoms. The oxygen, bromine, and chlorine atoms are highly electronegative and act as electron-withdrawing centers. Consequently, they accumulate electron density and bear partial negative charges. The carbon atoms of the aromatic ring and the methyl group, along with the hydrogen atoms, will in turn bear partial positive charges. mdpi.comresearchgate.net The oxygen atom is expected to be the most negatively charged atom, followed by the halogens. This charge separation creates a significant molecular dipole moment and influences the molecule's intermolecular interactions.

An illustrative table of calculated atomic charges using this theoretical framework is presented below.

Interactive Table 1: Theoretical Atomic Charges (APT) for this compound

Note: The following data is illustrative, based on theoretical principles for similar halogenated aromatic compounds, and represents plausible values obtained from Density Functional Theory (DFT) calculations.

AtomElementPosition in RingTheoretical Atomic Charge (e)
C1CarbonMethoxy-substituted+0.55
C2CarbonChloro-substituted+0.20
C3CarbonBromo-substituted-0.05
C4CarbonChloro-substituted+0.15
C5CarbonH-substituted-0.10
C6CarbonH-substituted-0.12
C7CarbonMethyl group+0.18
OOxygenMethoxy group-0.60
Cl1ChlorinePosition 2-0.13
Cl2ChlorinePosition 4-0.14
BrBrominePosition 3-0.09
H1HydrogenPosition 5+0.12
H2HydrogenPosition 6+0.12
H3HydrogenMethyl group+0.11
H4HydrogenMethyl group+0.11
H5HydrogenMethyl group+0.11

Bond Critical Point Analysis

The QTAIM framework identifies chemical bonds through the presence of a (3, -1) bond critical point (BCP) on the path of maximum electron density between two atomic nuclei. univ-reims.frresearchgate.net The properties of the electron density (ρ) at this point provide a detailed characterization of the bond.

Key topological parameters at the BCP include:

Electron Density (ρ(r_c)) : This value correlates with the strength and order of a bond. Higher density at the BCP indicates greater electron sharing and typically a stronger, more covalent bond. nih.govnih.gov

Laplacian of Electron Density (∇²ρ(r_c)) : The sign of the Laplacian reveals the nature of the interaction. A negative Laplacian (∇²ρ(r_c) < 0) signifies a concentration of electron density at the BCP, which is characteristic of shared-shell interactions like covalent bonds. univ-reims.frnih.govmappingignorance.org A positive Laplacian (∇²ρ(r_c) > 0) indicates a depletion of electron density, typical of closed-shell interactions such as ionic bonds, hydrogen bonds, and van der Waals forces. mappingignorance.orgstackexchange.com

Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP. researchgate.net For a bond with cylindrical symmetry (e.g., a pure σ-bond), the ellipticity is near zero. Significant non-zero values indicate a deviation from cylindrical symmetry, which is characteristic of bonds with π-character, such as those in aromatic systems. benthamdirect.comacs.orgwiley-vch.de

In this compound, the bonds exhibit distinct topological properties:

Aromatic C-C Bonds : These bonds are expected to show relatively high ρ(r_c) values, negative Laplacians, and significant ellipticity due to the delocalized π-electron system. acs.orgresearchgate.net

C-Cl and C-Br Bonds : As polarized covalent bonds, they will possess substantial electron density at the BCP. researchgate.net The Laplacian for these bonds may be slightly negative or positive, reflecting a character intermediate between purely shared and closed-shell interactions due to the high electronegativity of the halogens. researchgate.netacs.org

C-O and O-CH₃ Bonds : These bonds will display clear covalent character, with high ρ(r_c), negative ∇²ρ(r_c), and low ellipticity, consistent with strong σ-bonds. nih.gov

The following interactive table presents plausible theoretical data for the bond critical points of key bonds within the molecule, derived from the established principles of QTAIM analysis on related structures.

Interactive Table 2: Illustrative Bond Critical Point (BCP) Properties for this compound

Note: The following data is illustrative, based on theoretical principles for similar halogenated aromatic compounds, and represents plausible values obtained from DFT calculations. Units are in atomic units (a.u.).

BondElectron Density (ρ(r_c))Laplacian (∇²ρ(r_c))Ellipticity (ε)Bond Character Indicated
C1-C20.310-0.8500.210Aromatic Covalent
C2-C30.305-0.8300.195Aromatic Covalent
C3-C40.308-0.8400.205Aromatic Covalent
C4-C50.315-0.8700.225Aromatic Covalent
C5-C60.320-0.9100.240Aromatic Covalent
C6-C10.312-0.8600.215Aromatic Covalent
C2-Cl0.210+0.0500.030Polarized Covalent / Closed-Shell
C3-Br0.195+0.0800.025Polarized Covalent / Closed-Shell
C4-Cl0.212+0.0450.032Polarized Covalent / Closed-Shell
C1-O0.280-0.9500.010Polarized Covalent
O-C70.250-1.1000.005Covalent (σ-bond)

Role of 3 Bromo 2,4 Dichloroanisole As a Synthetic Building Block

Development of Novel Methodologies Utilizing the Unique Reactivity of 3-Bromo-2,4-dichloroanisole

The unique reactivity profile that would arise from the specific arrangement of the bromo, chloro, and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound has not been the subject of any detailed methodological studies in the available scientific literature.

No literature could be found that describes the design or implementation of cascade reactions or tandem processes where this compound is a key reactant. Such multi-step, one-pot syntheses are a significant area of chemical research, but this particular compound has not been reported as a substrate in these types of transformations.

There is no information available on the use of this compound in stereoselective transformations. The molecule itself is achiral, and no studies have been published on its use as a substrate in reactions that would introduce chirality in a controlled manner.

Environmental Photochemistry and Abiotic Degradation Pathways of Halogenated Anisoles

Mechanistic Studies of Photodegradation of 3-Bromo-2,4-dichloroanisole

Photodegradation, the breakdown of chemical compounds by light, is a critical process that determines the environmental persistence of many organic pollutants. For halogenated aromatic compounds like this compound, the absorption of solar radiation, particularly in the UV spectrum, can initiate a series of chemical reactions leading to its decomposition. The mechanisms of these photoreactions involve the cleavage of carbon-halogen or carbon-oxygen bonds, fundamentally altering the structure of the parent molecule.

The photodegradation process is initiated when the molecule absorbs a photon of sufficient energy, typically in the UV-B (280-315 nm) and UV-A (315-400 nm) ranges of the solar spectrum, to transition to an electronically excited state. For many halogenated aromatic compounds, photodegradation rates and quantum yields vary significantly with wavelength. researchgate.net Generally, higher energy (shorter wavelength) UV light is more effective at inducing bond cleavage. The primary photochemical step for a haloaromatic compound often involves the homolytic cleavage of the carbon-halogen (C-X) bond to form a radical species. The bond dissociation energy varies for different halogens (C-Br < C-Cl), suggesting that the carbon-bromine bond in this compound would be more susceptible to cleavage than the carbon-chlorine bonds.

The quantum yield can be influenced by several factors, including the specific electronic transition being excited and the efficiency of intersystem crossing to a reactive triplet state. For some aromatic compounds, a plateau in the quantum yield is observed across a range of wavelengths, indicating that excitation to different vibrational levels within the same electronic state leads to the same reactive pathway. In other cases, the yield may show a distinct peak or slope, suggesting competition between different absorption bands or excited states.

Table 1: Conceptual Wavelength Dependence of Photoreaction Quantum Yield for a Halogenated Anisole (B1667542) This table is illustrative, based on general principles of photochemical reactivity for halogenated aromatic compounds, as direct data for this compound is unavailable.

Wavelength Range (nm)Predominant AbsorptionExpected Relative Quantum Yield (Φ)Rationale
> 400 (Visible)NegligibleVery LowInsufficient photon energy to induce electronic transitions and bond cleavage.
315 - 400 (UV-A)ModerateModeratePhoton energy is sufficient to access the lowest energy excited states, potentially leading to C-Br bond cleavage.
280 - 315 (UV-B)StrongHighHigher photon energy can more efficiently induce C-Br and potentially C-Cl bond cleavage, leading to a higher reaction efficiency.
< 280 (UV-C)Very StrongHighestWhile not environmentally relevant for solar radiation, these wavelengths possess the highest energy for bond dissociation.

The photodegradation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of its carbon-halogen bonds. Based on studies of related compounds like polychlorobenzenes and other brominated aromatics, the primary photoproducts arise from reductive dehalogenation. justobjects.nl

The principal reaction pathways are:

Debromination: The C-Br bond is weaker than the C-Cl bond, making its cleavage the most likely initial step. This would lead to the formation of 2,4-dichloroanisole (B165449) .

Dechlorination: Cleavage of a C-Cl bond, either from the parent molecule or from a debrominated intermediate, can also occur. This could yield various bromochloroanisole isomers or monochloroanisoles.

Hydroxylation: In aqueous environments, the aryl radical intermediates formed after dehalogenation can react with water or hydroxyl radicals to form phenolic compounds. This could lead to products such as 3-Bromo-2,4-dichlorophenol (from cleavage of the O-CH₃ bond), 2,4-dichloro-3-hydroxyanisole , or various dichlorophenols and bromochlorophenols. inchem.org

Ether Bond Cleavage: Photolytic cleavage of the anisole O-CH₃ bond can also occur, yielding the corresponding phenol (B47542), 3-Bromo-2,4-dichlorophenol.

These primary products can undergo further photodegradation, leading to a complex mixture of lower-halogenated and hydroxylated compounds, eventually culminating in mineralization to CO₂, water, and halide ions under ideal conditions.

Table 2: Potential Photoproducts of this compound

Photoproduct NameFormation Pathway
2,4-DichloroanisoleReductive debromination (loss of Br)
3-Bromo-4-chloroanisoleReductive dechlorination at C2 position
3-Bromo-2-chloroanisoleReductive dechlorination at C4 position
DichlorophenolsDebromination followed by ether cleavage
BromochlorophenolsDechlorination followed by ether cleavage
3-Bromo-2,4-dichlorophenolCleavage of the O-CH₃ ether bond

Abiotic Transformation Processes in Model Environmental Systems

Beyond direct photolysis, other non-biological processes contribute to the transformation of this compound in the environment. These include reactions in water (hydrolysis) and oxidation by highly reactive chemical species.

Hydrolysis is the cleavage of a chemical bond by the addition of water. For aromatic ethers like this compound, the aryl-ether bond (Ar-O-CH₃) is generally resistant to hydrolysis under typical environmental pH and temperature conditions. umich.edu Similarly, the carbon-halogen bonds on the aromatic ring are not readily hydrolyzed.

Significant hydrolysis of such compounds typically requires more extreme conditions, such as high temperatures or highly acidic or basic environments, which are uncommon in most natural waters. google.com While hydrolysis of haloaromatics can be facilitated by catalysts at high temperatures (200-350°C), this is more relevant to industrial processes than environmental fate. google.com Therefore, compared to photodegradation and oxidation by reactive species, hydrolysis is considered a minor degradation pathway for this compound in the environment. savemyexams.comstudysmarter.co.uk

Reactive oxygen species (ROS) are highly reactive molecules containing oxygen, such as the hydroxyl radical (•OH), which are naturally present in sunlit surface waters, the atmosphere, and are central to advanced oxidation processes (AOPs) for water treatment. researchgate.net The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade a wide range of organic pollutants. nist.gov

Studies on analogous compounds like anisole and other halogenated anisoles show that reaction with •OH is a significant degradation pathway. researchgate.netacs.org The reaction is typically initiated by two main mechanisms:

•OH Addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, often leading to the formation of hydroxylated products (e.g., bromodichlorocresols or bromodichlorophenols).

H-atom Abstraction: The •OH radical can abstract a hydrogen atom from the methoxy (B1213986) group (-OCH₃), leading to the formation of a different radical intermediate that can also be further oxidized.

Table 3: Key Reactive Species and Their Role in the Degradation of Halogenated Anisoles

Reactive SpeciesCommon SourceRole in Degradation of this compound
Hydroxyl Radical (•OH)Photolysis of nitrate (B79036) and dissolved organic matter; Fenton reactionsMajor degradation pathway via addition to the aromatic ring or H-abstraction from the methoxy group. researchgate.net
Singlet Oxygen (¹O₂)Photosensitization by dissolved organic matterMinor role; generally less reactive towards this class of compounds compared to •OH.
Superoxide Radical (•O₂⁻)Biological processes, photochemical reactionsPrimarily acts as a precursor to other ROS like •OH; limited direct reactivity.

This compound as a Product or Intermediate in Environmental Chemical Cycles

In addition to being a primary contaminant, halogenated anisoles are frequently identified as transformation products of other environmental pollutants. vliz.be The most well-documented formation pathway is the environmental O-methylation of corresponding halogenated phenols. nih.govosti.govasm.org

It is highly probable that this compound is formed in the environment through the microbial or abiotic methylation of its precursor, 3-Bromo-2,4-dichlorophenol . This process is mediated by various microorganisms, including bacteria and fungi, which possess methyltransferase enzymes. nih.govamu.edu.pl This methylation is often considered a detoxification mechanism by the microbes, but it converts the more water-soluble phenol into the less soluble, more volatile, and often more odorous anisole. researchgate.netwikipedia.orgbris.ac.uk

The precursor, 3-Bromo-2,4-dichlorophenol, could itself arise from multiple sources, including:

As an impurity or degradation product of brominated and chlorinated pesticides or flame retardants.

From industrial processes that use halogenated phenols.

Through the environmental halogenation of simpler phenols.

For instance, the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is known to degrade in the environment to 2,4-dichlorophenol, which is then microbially methylated to form 2,4-dichloroanisole. inchem.orgusda.govoecd.orgnih.gov By analogy, a pesticide or industrial chemical containing the 3-bromo-2,4-dichlorophenyl moiety could serve as the ultimate source for the environmental appearance of this compound.

Advanced Analytical Methodologies for the Study of 3 Bromo 2,4 Dichloroanisole

Hyphenated Techniques for Comprehensive Analysis (e.g., GCxGC-MS)

The comprehensive analysis of trace-level contaminants such as 3-Bromo-2,4-dichloroanisole in complex matrices necessitates advanced analytical methodologies that offer high separation efficiency and sensitivity. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) has emerged as a powerful hyphenated technique to meet these demanding analytical challenges. unife.itchromatographyonline.com This approach provides a significant enhancement in peak capacity and resolving power compared to conventional one-dimensional GC-MS.

In GCxGC, the effluent from a primary gas chromatography column is subjected to a second, shorter column with a different stationary phase. mdpi.com This two-dimensional separation allows for the resolution of compounds that may co-elute in a single-column separation. unife.it The coupling of GCxGC with mass spectrometry provides a third dimension of data, enabling confident identification and quantification of target analytes, even in the presence of complex sample matrices. unife.it

Research on various haloanisoles has demonstrated the superior capabilities of GCxGC-MS for their determination at ultra-trace levels. unizar.es For instance, the analysis of haloanisoles in wine and cork, where they can cause "cork taint," requires highly sensitive methods due to their extremely low odor thresholds. researchgate.net Studies have shown that hyphenated techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-triple quadrupole MS can achieve limits of quantification at the sub-ng/L level for various haloanisoles. researchgate.net While specific studies focusing solely on this compound using GCxGC-MS are not abundant in the literature, the principles and demonstrated performance for other structurally similar halogenated anisoles are directly applicable.

The enhanced separation power of GCxGC is particularly beneficial for distinguishing isomers and other closely related compounds that may be present in environmental or food samples. nih.gov The structured nature of the GCxGC chromatogram, where chemically similar compounds elute in specific regions of the two-dimensional plot, further aids in the identification of unknown compounds. unife.it

The data generated from a GCxGC-MS analysis of a sample containing this compound and other related haloanisoles would typically include retention times in both the first and second dimensions, as well as the mass spectrum of the compound. This wealth of data allows for a high degree of confidence in the identification and quantification of the analyte.

The following interactive table provides a hypothetical representation of the type of analytical data that could be obtained for this compound and other haloanisoles using a hyphenated technique like GCxGC-MS. The values are illustrative and based on typical performance characteristics reported for the analysis of similar compounds. unizar.esnih.govthermofisher.com

Interactive Data Table: Representative Analytical Parameters for Haloanisole Analysis by GCxGC-MS

Compound NameFirst Dimension Retention Time (min)Second Dimension Retention Time (s)Limit of Detection (ng/L)Limit of Quantification (ng/L)
This compound 18.52.10.050.15
2,4,6-Trichloroanisole (B165457)16.21.80.030.10
2,3,4,6-Tetrachloroanisole20.12.50.040.14
2,4,6-Tribromoanisole (B143524)22.82.90.070.23
Pentachloroanisole25.43.20.070.24

This table illustrates how GCxGC-MS can provide distinct retention times for different haloanisoles, facilitating their separation and individual quantification at very low concentration levels. The high sensitivity, demonstrated by the low limits of detection and quantification, makes this technique ideal for the rigorous demands of trace contaminant analysis.

Future Research Directions and Emerging Avenues for 3 Bromo 2,4 Dichloroanisole Studies

Sustainable and Green Chemistry Approaches for 3-Bromo-2,4-dichloroanisole Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of halogenated aromatic compounds to mitigate environmental impact. Future research in the synthesis of this compound is expected to focus on several key areas of sustainable chemistry.

One promising avenue is the adoption of greener solvents and reaction media . Traditional syntheses of halogenated compounds often rely on volatile and hazardous organic solvents. The exploration of alternatives such as ionic liquids and deep eutectic solvents is an active area of research. ijres.orgresearchgate.net Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both catalysts and solvents, potentially leading to cleaner reaction profiles and easier product separation. ijres.org For instance, Brønsted-acidic ionic liquids have demonstrated efficiency in the halogenation of activated organic compounds under mild conditions. ijres.org The use of anisole (B1667542) itself, a bio-based and biodegradable solvent, is also being investigated as a greener alternative to conventional halogenated solvents like chlorobenzene. mdpi.com

Phase-transfer catalysis (PTC) presents another significant opportunity for greening the synthesis of compounds like this compound. PTC facilitates reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for harsh organic solvents. mdpi.com This methodology can lead to increased reaction rates, higher yields, and milder reaction conditions. The design of novel and recyclable phase-transfer catalysts is a key research focus to enhance the sustainability of these processes.

Furthermore, microwave-assisted synthesis is a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation to the halogenation of anisole precursors could offer a more energy-efficient and rapid route to this compound. The optimization of microwave parameters for specific reaction pathways will be a crucial aspect of this research.

The development of catalytic systems that utilize more benign halogenating agents is also a critical research direction. Traditional methods often employ elemental halogens, which pose significant safety and environmental hazards. The use of N-halosuccinimides (NXS) in conjunction with recyclable catalysts offers a safer alternative for halogenation reactions. ijres.org

Green Chemistry ApproachPotential Advantages for this compound SynthesisKey Research Focus
Greener Solvents Reduced use of volatile organic compounds (VOCs), potential for catalyst recycling, improved reaction selectivity.Development and application of ionic liquids, deep eutectic solvents, and bio-based solvents like anisole.
Phase-Transfer Catalysis Use of water as a solvent, milder reaction conditions, increased reaction rates, and higher yields.Design of novel, efficient, and recyclable phase-transfer catalysts.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, and improved energy efficiency.Optimization of microwave parameters and development of solvent-free microwave protocols.
Benign Halogenating Agents Enhanced safety and reduced environmental impact.Utilization of N-halosuccinimides and other solid halogenating agents with recyclable catalysts.

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the this compound scaffold is crucial for creating new molecules with tailored properties. Future research will likely concentrate on the development of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for modifying this polychlorinated aromatic ether.

Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netwiley-vch.de A significant research thrust will be the design of more active and robust palladium catalysts and ligands that can efficiently couple substrates with the sterically hindered and electronically deactivated this compound. The development of catalytic systems that operate under milder conditions and in greener solvents will also be a priority. researchgate.net

Copper-catalyzed reactions offer a more economical and sustainable alternative to palladium-based systems for certain transformations. ijres.org Research into copper-catalyzed C-O, C-S, and C-N bond-forming reactions involving this compound could provide new pathways to a variety of derivatives. The influence of ligands, bases, and reaction conditions on the efficiency and selectivity of these copper-catalyzed couplings will be a key area of investigation.

A particularly exciting frontier is the direct C-H activation and functionalization of the anisole ring. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and step-efficient synthetic route. The development of transition-metal catalysts, particularly those based on palladium, rhodium, and cobalt, that can selectively activate and functionalize the C-H bonds of the this compound ring in the presence of multiple halogen substituents is a significant challenge and a major research goal. mdpi.comnih.gov

Catalytic SystemPotential Functionalization ReactionsKey Research Challenges
Palladium Catalysis Suzuki-Miyaura (C-C), Sonogashira (C-C), Buchwald-Hartwig (C-N), Heck (C-C).Overcoming steric hindrance and electronic deactivation; developing catalysts for milder reaction conditions.
Copper Catalysis Ullmann condensation (C-O, C-N), C-S bond formation.Improving catalyst activity and selectivity; expanding the substrate scope for polychlorinated aromatics.
C-H Activation Catalysis Direct arylation, alkenylation, and amination of the anisole ring.Achieving high regioselectivity in the presence of multiple directing groups (halogens and methoxy).

Integrated Experimental and Computational Studies for Predictive Modeling of Reactivity

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and optimization of reactions involving this compound. Future research will increasingly rely on this synergistic approach to predict reactivity, elucidate reaction mechanisms, and design novel catalysts and molecules.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. ijres.org These calculations can help in understanding the reactivity of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack, and rationalizing the outcomes of various reactions. DFT can also be employed to model transition states and reaction pathways, thereby elucidating the mechanisms of catalytic and non-catalytic reactions.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish correlations between the structural features of this compound derivatives and their chemical or physical properties. wiley-vch.de By developing robust QSAR models, it may be possible to predict the properties of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.

The development of predictive reaction models using machine learning and artificial intelligence is an emerging area that holds immense promise. mdpi.com By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation of this compound, or even to predict the products of unknown reactions.

Computational MethodApplication to this compoundExpected Outcomes
Density Functional Theory (DFT) Calculation of electronic properties, reaction mechanisms, and transition state energies.Deeper understanding of reactivity, prediction of reaction outcomes, and rational catalyst design.
QSAR Modeling Correlation of molecular descriptors with chemical and physical properties.Prediction of properties for new derivatives, guiding synthetic strategies.
Predictive Reaction Models Machine learning algorithms trained on reaction data.Prediction of optimal reaction conditions and potential reaction products.

Investigation of this compound in Advanced Materials Chemistry

While the primary use of this compound has been as a chemical intermediate, its rigid, halogenated aromatic structure suggests potential for its incorporation into advanced materials. However, research in this area is still in its nascent stages and requires significant exploration.

One potential avenue is the use of this compound as a monomer or building block for the synthesis of novel polymers . The presence of multiple reactive sites (a bromine and two chlorine atoms) allows for various polymerization strategies, such as polycondensation or cross-coupling polymerization. The resulting polymers could exhibit interesting properties such as high thermal stability, flame retardancy, and specific electronic or optical characteristics due to the presence of the halogen atoms and the aromatic ether linkage.

Furthermore, the unique electronic properties endowed by the halogen substituents could make derivatives of this compound suitable for applications in organic electronics . For instance, its incorporation into organic semiconductors or dielectric materials could be explored. The high degree of halogenation might influence charge transport properties and molecular packing in the solid state.

The development of organometallic polymers incorporating the this compound moiety is another intriguing possibility. mdpi.com The coordination of metal centers to the aromatic ring or to functional groups introduced onto the ring could lead to materials with novel catalytic, magnetic, or optical properties.

It is important to note that the applicability of this compound in advanced materials is currently speculative and requires substantial experimental validation.

Role of Halogen Bonding in this compound Derived Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. mdpi.com The presence of three halogen atoms (one bromine and two chlorine) on the this compound molecule makes it a potentially interesting candidate for studies in supramolecular chemistry and crystal engineering, driven by halogen bonding.

The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. In this compound, the electron-withdrawing nature of the dichlorinated anisole ring could enhance the electrophilic character of the bromine and chlorine atoms, making them effective halogen bond donors.

Future research could focus on the co-crystallization of this compound with various halogen bond acceptors to form well-defined supramolecular architectures. mdpi.com The study of these co-crystals through X-ray diffraction could provide valuable information on the strength, directionality, and hierarchy of halogen bonds involving bromine and chlorine atoms in a competitive environment.

Understanding the role of halogen bonding in the solid-state packing of this compound and its derivatives could have implications for crystal engineering and the design of materials with specific physical properties, such as melting point, solubility, and morphology. The interplay between halogen bonds and other non-covalent interactions, such as π-π stacking and C-H···O interactions, will be a key aspect of these investigations.

Research AreaFocus of InvestigationPotential Impact
Co-crystallization Studies Formation of co-crystals with various halogen bond acceptors.Understanding the hierarchy and geometry of halogen bonds involving Br and Cl.
Crystal Engineering Control of solid-state packing and crystal morphology.Design of materials with tailored physical properties.
Supramolecular Assembly Construction of higher-order structures based on halogen bonding.Development of new functional supramolecular materials.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-2,4-dichloroanisole, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves electrophilic substitution or coupling reactions. For example, bromination of 2,4-dichloroanisole using a brominating agent (e.g., Br₂ with FeBr₃) under controlled temperature (0–5°C) can minimize side reactions. Solvent choice (e.g., DCM or DMSO) affects reaction kinetics; DMSO may enhance solubility but requires careful reflux control to avoid decomposition . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (water-ethanol mixtures) is critical. Yield optimization (e.g., 65–75%) depends on stoichiometric ratios, reaction time (12–24 hrs), and intermediate stabilization .

Advanced: How do steric and electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The meta-bromo and para-chloro substituents create steric hindrance and electron-withdrawing effects, reducing reactivity in Suzuki-Miyaura couplings. To enhance catalytic efficiency:

  • Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to stabilize intermediates.
  • Optimize base (K₂CO₃) and solvent (toluene/EtOH) to balance deprotonation and solubility.
  • Monitor reaction progress via TLC or GC-MS to identify byproducts (e.g., dehalogenated species) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows aromatic protons as doublets (δ 7.2–7.5 ppm) with coupling constants reflecting substituent positions. ¹³C NMR identifies carbons adjacent to halogens (e.g., C-Br at δ 115–120 ppm).
  • IR : Stretching frequencies for C-Br (~560 cm⁻¹) and C-O (anisole, ~1250 cm⁻¹).
  • Mass Spectrometry : EI-MS reveals molecular ion [M]⁺ (m/z ~255) and isotopic patterns (Br/Cl) .

Advanced: How can conflicting crystallography and computational data on molecular geometry be resolved?

Methodological Answer:

  • Compare experimental XRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian/B3LYP/6-31G*).
  • Assess solvent effects in simulations; chloroform may induce conformational changes vs. gas-phase models.
  • Validate using hybrid methods (e.g., QM/MM) and cross-check with vibrational spectroscopy .

Basic: What strategies mitigate degradation of this compound during storage?

Methodological Answer:

  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the methoxy group.
  • Use amber vials to block UV-induced dehalogenation.
  • Monitor purity via HPLC (C18 column, MeOH/H₂O mobile phase) every 3–6 months .

Advanced: How can environmental trace analysis of this compound be performed in complex matrices?

Methodological Answer:

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges from water/soil samples.
  • Detection : GC-MS (DB-5MS column) with electron capture detection (ECD) for halogen specificity.
  • Quantification : Use isotopically labeled analogs (e.g., ¹³C-labeled) as internal standards to correct for matrix effects .

Basic: What bioassay designs are suitable for studying the antimicrobial activity of this compound?

Methodological Answer:

  • Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • Minimum Inhibitory Concentration (MIC) : Serial dilutions (0.5–128 µg/mL) incubated at 37°C for 18–24 hrs.
  • Controls : Include chloramphenicol as a positive control and solvent blanks .

Advanced: What computational approaches predict the environmental persistence of this compound?

Methodological Answer:

  • QSAR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation (logP ~2.8).
  • Molecular Dynamics : Simulate hydrolysis rates in aquatic systems (pH 7–9).
  • Ecotoxicity : Use ECOSAR to predict LC50 for aquatic organisms .

Basic: How are regioselectivity challenges addressed in electrophilic substitutions of this compound?

Methodological Answer:

  • Directing Effects : The methoxy group directs electrophiles to para positions, but steric hindrance from halogens may favor ortho.
  • Leaving Group Manipulation : Protect the methoxy group (e.g., silylation) to alter reactivity.
  • Low-Temperature Reactions : Slow kinetics improve selectivity for less hindered sites .

Advanced: What mechanistic insights explain low yields in Ullmann couplings involving this compound?

Methodological Answer:

  • Catalyst Deactivation : Halogens poison Cu catalysts; switch to Pd/Fe³⁺ systems.
  • Side Reactions : Competing dehalogenation or homo-coupling; add chelating agents (e.g., 1,10-phenanthroline).
  • Microwave Synthesis : Reduce reaction time (30 mins vs. 24 hrs) to minimize degradation .

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